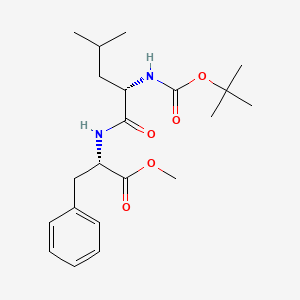

(S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate

Descripción general

Descripción

(S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C21H32N2O5 and its molecular weight is 392.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate, often referred to in the literature as a derivative of amino acids, has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings that highlight its biological significance.

- Molecular Formula : C21H32N2O4

- Molecular Weight : 372.50 g/mol

- CAS Number : 5874-73-7

The compound features a tert-butoxycarbonyl (Boc) protecting group which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The structure includes a phenyl group and an amide linkage, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Modulation of Receptor Activity : It may interact with various receptors, influencing cellular responses related to growth and differentiation.

- Antioxidant Properties : Some derivatives in this class have shown potential antioxidant activity, which could play a role in mitigating oxidative stress in cells.

In Vitro Studies

Research has shown that this compound exhibits significant activity against certain cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| HeLa | 15 | Inhibition of cell proliferation |

| MCF-7 | 20 | Induction of apoptosis |

| A549 | 25 | Cell cycle arrest |

These findings indicate that the compound may serve as a lead for developing anticancer agents.

In Vivo Studies

In vivo studies using murine models have demonstrated that administration of this compound can lead to tumor regression in xenograft models. The mechanism appears to involve the activation of apoptotic pathways and inhibition of angiogenesis.

Case Studies

- Case Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry reported that this compound showed promising results in reducing tumor size in mice implanted with MCF-7 cells. The treatment led to a significant decrease in tumor weight compared to control groups.

- Neuroprotective Effects : Another investigation highlighted its neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer’s disease by reducing amyloid-beta accumulation.

Propiedades

IUPAC Name |

methyl (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O5/c1-14(2)12-16(23-20(26)28-21(3,4)5)18(24)22-17(19(25)27-6)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,24)(H,23,26)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHDSIZCAIEPCM-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207437 | |

| Record name | tert-Butyloxycarbonyl-leucylphenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5874-73-7 | |

| Record name | tert-Butyloxycarbonyl-leucylphenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyloxycarbonyl-leucylphenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the movement of Boc-Leu-Phe-OMe within a membrane bilayer?

A1: The research used solid-state NMR with deuterium (2H) and nitrogen-15 (15N) labeling to study Boc-Leu-Phe-OMe's movements within phospholipid bilayers []. The results show that this hydrophobic peptide doesn't stay rigid. Instead, it exhibits significant overall and internal flexibility. Interestingly, the study found that the peptide's motions are strongly influenced by the surrounding lipid molecules' movements []. This suggests a dynamic interplay between the peptide and the membrane environment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.